molecular formula C16H12O5 B191231 Farnisin CAS No. 54867-60-6

Farnisin

Cat. No.: B191231
CAS No.: 54867-60-6
M. Wt: 284.26 g/mol
InChI Key: QAGGICSUEVNSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farnisin (C₁₆H₁₂O₅) is a flavonoid first isolated from the root of Tabernaemontana divaricata () and later identified in Itea stachyoides (). Structurally, it belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone with hydroxyl and methoxy substitutions. Its isolation via chromatographic techniques (e.g., column chromatography, HPLC) and structural elucidation using NMR and mass spectrometry confirm its classification .

Properties

CAS No.

54867-60-6

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-8,17,19H,1H3

InChI Key

QAGGICSUEVNSGH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

melting_point

264-265°C

physical_description

Solid

Synonyms

7,3'-Dihydroxy-4'-methoxyflavone

Origin of Product

United States

Comparison with Similar Compounds

Farnisin shares structural and functional similarities with other flavonoids. Below is a systematic comparison:

Structural Comparison
Compound Class Molecular Formula Key Substitutions CAS Number Natural Source
This compound Flavone C₁₆H₁₂O₅ 5,7-dihydroxy, 4'-OCH₃ Not reported Tabernaemontana divaricata
Naringenin Flavanone C₁₅H₁₂O₅ 5,7,4'-trihydroxy 480-41-1 Citrus fruits
Formononetin Isoflavone C₁₆H₁₂O₄ 7-hydroxy, 4'-OCH₃ 485-72-3 Red clover (Trifolium pratense)
Calycosin Isoflavone C₁₆H₁₂O₅ 7,3'-dihydroxy, 4'-OCH₃ 20575-57-9 Astragalus membranaceus

Key Differences :

  • Backbone: this compound (flavone) vs. naringenin (flavanone, saturated C2–C3 bond) and formononetin (isoflavone, B-ring at C3) .
  • Substitutions : this compound’s 4'-methoxy group distinguishes it from naringenin’s 4'-hydroxy group .
Pharmacological Activity
Compound Antioxidant Activity Anti-inflammatory Anticancer Potential Bioavailability
This compound Moderate (in vitro) Not studied Limited data Unknown
Naringenin High (IC₅₀: 10 μM) Yes (NF-κB inhibition) Yes (prostate cancer) Low (poor solubility)
Formononetin Moderate Yes (COX-2 inhibition) Yes (breast cancer) Moderate
Calycosin High (DPPH assay) Yes (TNF-α suppression) Yes (lung cancer) Low

Sources: Naringenin’s activity is well-documented in preclinical models (), while this compound’s data are preliminary (). Formononetin and calycosin show stronger anticancer evidence via estrogen receptor modulation .

Analytical Methods
  • This compound : Isolated via ethyl acetate extraction and silica gel chromatography; identified via UV (λmax: 270 nm) and ¹H-NMR (δ 6.8–7.4 ppm for aromatic protons) .
  • Naringenin : Quantified using HPLC-UV (retention time: 12.3 min) .
  • Formononetin: Characterized by LC-MS/MS (m/z 267.1 → 132.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Farnisin
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